molecular formula C5H10ClN3O B1433112 5-(methoxymethyl)-3-methyl-1H-1,2,4-triazole hydrochloride CAS No. 1423024-01-4

5-(methoxymethyl)-3-methyl-1H-1,2,4-triazole hydrochloride

Cat. No.: B1433112
CAS No.: 1423024-01-4
M. Wt: 163.6 g/mol
InChI Key: KTXRSEPXDKJNLL-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-3-methyl-1H-1,2,4-triazole hydrochloride is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

It is structurally similar to 5-meo-mipt and 5-Methoxytryptamine , which are known to bind most strongly to 5-HT1A receptors . These receptors play a crucial role in the modulation of mood and cognition.

Mode of Action

Based on its structural similarity to 5-meo-mipt and 5-Methoxytryptamine , it can be inferred that it might interact with its targets primarily through 5-HT2A receptor agonism . Additional mechanisms of action such as inhibition of monoamine oxidase (MAO) may also be involved .

Biochemical Pathways

Based on its structural similarity to 5-meo-mipt and 5-Methoxytryptamine , it can be inferred that it might affect serotonin-related pathways, leading to downstream effects on mood and cognition.

Pharmacokinetics

Based on its structural similarity to 5-meo-mipt and 5-Methoxytryptamine , it can be inferred that it might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These properties impact the bioavailability of the compound, determining how much of the drug reaches its site of action.

Result of Action

Based on its structural similarity to 5-meo-mipt , it can be inferred that it might produce hallucinogenic and entheogenic effects . These effects are likely the result of its interaction with serotonin receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methoxymethyl)-3-methyl-1H-1,2,4-triazole hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-1,2,4-triazole with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-3-methyl-1H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

5-(Methoxymethyl)-3-methyl-1H-1,2,4-triazole hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of infections and cancer.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-1H-1,2,4-triazole
  • 3-Methyl-1H-1,2,4-triazole
  • 5-Methoxymethyl-1H-1,2,4-triazole

Uniqueness

5-(Methoxymethyl)-3-methyl-1H-1,2,4-triazole hydrochloride is unique due to the presence of both methoxymethyl and methyl groups on the triazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other triazole derivatives.

Properties

IUPAC Name

3-(methoxymethyl)-5-methyl-1H-1,2,4-triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O.ClH/c1-4-6-5(3-9-2)8-7-4;/h3H2,1-2H3,(H,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXRSEPXDKJNLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)COC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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